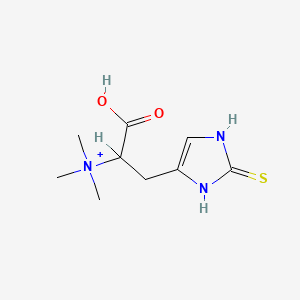
USAF B-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
L-Ergothioneine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study thiol-based antioxidants and their mechanisms of action.
Biology: Researchers investigate its role in cellular protection against oxidative stress and its potential in extending cellular lifespan.
Mécanisme D'action
L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .
Comparaison Avec Des Composés Similaires
L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:
Glutathione: Another thiol-based antioxidant, but less stable under extreme conditions.
Bacillithiol, Trypanothione, Mycothiol, Ovothiol: These are low molecular weight thiols found in certain prokaryotes and eukaryotes, each with distinct biological roles.
L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .
Propriétés
Numéro CAS |
6072-08-8 |
|---|---|
Formule moléculaire |
C9H16ClN3O2S |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1 |
Clé InChI |
DFXLBSRDLIVADK-FJXQXJEOSA-N |
SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |
Apparence |
Solid powder |
| 497-30-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



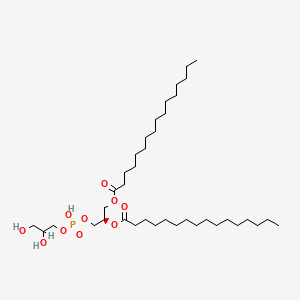
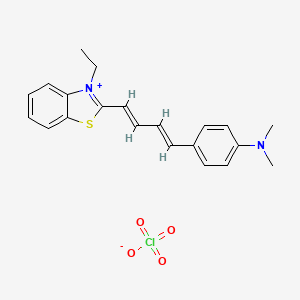
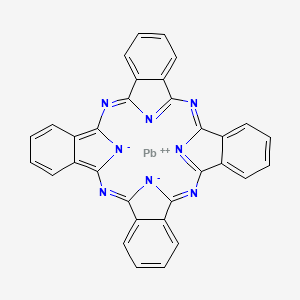
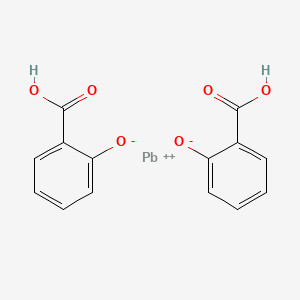

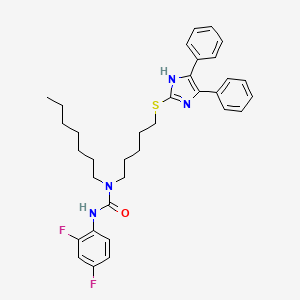
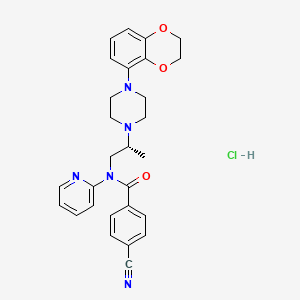
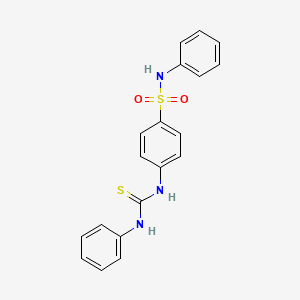
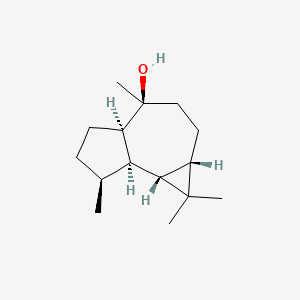
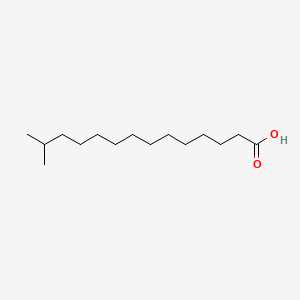
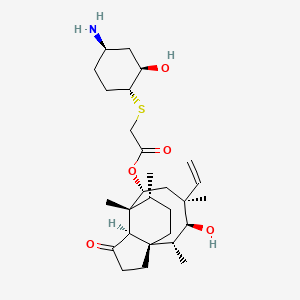

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)
